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Compound of Interest

Compound Name:
7-methoxy-4-propyl-2H-chromen-

2-one

Cat. No.: B5592641 Get Quote

An Objective Guide to ¹H and ¹³C NMR Spectral Data of 7-Substituted 4-Propyl-2H-chromen-2-

ones and Related Analogues

This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectroscopy data for the structural characterization of coumarin derivatives. While specific

experimental data for 7-methoxy-4-propyl-2H-chromen-2-one is not extensively available in

the cited literature, this document presents a detailed examination of closely related and well-

characterized analogues. By comparing the spectral data of 7-methoxy-4-methyl-2H-chromen-

2-one and 7-hydroxy-4-methyl-2H-chromen-2-one, researchers can infer the expected spectral

characteristics of the 4-propyl derivative and understand the influence of the substituent at the

7-position on the magnetic environment of the coumarin core.

This analysis is intended for researchers, scientists, and drug development professionals who

utilize NMR spectroscopy for the structural elucidation and verification of synthetic and natural

compounds.

Structural Overview and NMR Workflow
The fundamental structure of the target compound, 7-methoxy-4-propyl-2H-chromen-2-one,

is presented below. The numbering convention used in the data tables is consistent with this

structure.

Caption: Chemical structure of 7-methoxy-4-propyl-2H-chromen-2-one.
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A generalized workflow for acquiring and analyzing NMR data for coumarin derivatives is

outlined below. This process ensures the accurate and reproducible characterization of the

compounds.

NMR Analysis Workflow

Sample Preparation
(Dissolve in CDCl3 or DMSO-d6)

NMR Data Acquisition
(1H, 13C, COSY, HSQC, HMBC)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration, Coupling Constants)

Structure Elucidation
(Assign Signals to Nuclei)

Reporting
(Tabulate Data, Document Protocol)

Click to download full resolution via product page

Caption: Generalized workflow for NMR-based structural analysis.

¹H NMR Data Comparison
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The ¹H NMR spectra of coumarins provide key information about the substitution pattern on the

aromatic ring and the nature of the substituent at the C4 position. The table below compares

the proton chemical shifts (δ) for 7-methoxy-4-methyl-2H-chromen-2-one and its corresponding

7-hydroxy analogue.

Proton
7-methoxy-4-methyl-

2H-chromen-2-one

7-hydroxy-4-methyl-

2H-chromen-2-one

Expected

Characteristics for 7-

methoxy-4-propyl-

2H-chromen-2-one

H-3 6.21 (s, 1H) 6.12 (s, 1H)
A singlet around 6.2

ppm.

H-5 7.68 (d, 1H) 7.58 (d, 1H)

A doublet shifted

slightly downfield

compared to the 7-

hydroxy analogue.

H-6 6.97 (d, 1H) 6.79 (m, 1H)

A doublet of doublets

or a multiplet,

influenced by the

methoxy group.

H-8 6.97 (d, 1H) 6.70 (d, 1H)

A doublet, expected to

be at a similar or

slightly downfield shift.

4-CH₃ / 4-CH₂CH₂CH₃ 2.39 (s, 3H) 2.36 (s, 3H)

A triplet for the α-CH₂

(approx. 2.6-2.8 ppm),

a sextet for the β-CH₂

(approx. 1.6-1.8 ppm),

and a triplet for the γ-

CH₃ (approx. 0.9-1.0

ppm).

7-OCH₃ / 7-OH 3.86 (s, 3H) 10.52 (s, 1H)

A sharp singlet around

3.8-3.9 ppm for the

methoxy protons.
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Data for 7-methoxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-2H-chromen-2-one

sourced from reference[1]. All spectra were recorded in DMSO-d₆.

¹³C NMR Data Comparison
The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule. The

electron-donating or withdrawing nature of substituents significantly influences the chemical

shifts of the carbon atoms in the coumarin ring.
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Carbon
7-hydroxy-4-methyl-

coumarin

Expected Characteristics for

7-methoxy-4-propyl-2H-

chromen-2-one

C-2 161.62
Carbonyl carbon, expected in

the 160-162 ppm region.

C-3 110.02
Olefinic carbon, influenced by

the C4 substituent.

C-4 153.12
Olefinic carbon, shifted due to

the propyl group.

C-4a 155.52 Aromatic quaternary carbon.

C-5 126.39
Aromatic CH, shift influenced

by the 7-methoxy group.

C-6 113.40
Aromatic CH, shielded by the

7-methoxy group.

C-7 160.77

Aromatic carbon bearing the

methoxy group, expected to be

significantly downfield.

C-8 102.81
Aromatic CH, shielded by the

adjacent oxygen.

C-8a 108.37 Aromatic quaternary carbon.

4-CH₃ / 4-CH₂CH₂CH₃ Not Available

Signals for the three distinct

propyl carbons are expected in

the aliphatic region (approx.

10-40 ppm).

7-OCH₃ Not Available

A signal around 55-60 ppm is

characteristic of a methoxy

carbon.

Data for 7-hydroxy-4-methyl-coumarin sourced from reference[1].
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Experimental Protocols
The following is a generalized protocol for the acquisition of NMR spectra for coumarin

derivatives, based on standard laboratory practices.[2][3]

1. Sample Preparation:

Accurately weigh 5-10 mg of the purified coumarin derivative.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; sonication may be used if necessary.

Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[3]

2. NMR Spectrometer Setup:

The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][4]

The instrument should be tuned and shimmed for the specific sample and solvent to ensure

optimal resolution and line shape.

3. ¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Spectral Width: Typically 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the

spectrum to singlets for each carbon.
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Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g.,

1024-4096) is required.

5. 2D NMR Experiments (for full assignment):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C

atoms.[2]

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons

and piecing together the molecular structure.[2]

6. Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g.,

MestReNova, TopSpin, ACD/Labs).

Processing steps include Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the solvent residual peak or TMS.

This guide provides a foundational comparison and methodology for the NMR analysis of 7-
methoxy-4-propyl-2H-chromen-2-one. Researchers can use the provided data on related

analogues as a benchmark for interpreting their own experimental results. For unambiguous

structural confirmation, a full suite of 1D and 2D NMR experiments is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxy-4-propyl-2h-chromen-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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